molecular formula C28H56O B12657132 Hexacosyloxirane CAS No. 86370-24-3

Hexacosyloxirane

Cat. No.: B12657132
CAS No.: 86370-24-3
M. Wt: 408.7 g/mol
InChI Key: MBJVZMPEPVSKAS-UHFFFAOYSA-N
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Description

Hexacosyloxirane is a long-chain alkyl epoxide characterized by a 26-carbon alkyl group (hexacosyl) bonded to an oxirane (epoxide) ring. The oxirane group confers reactivity, enabling ring-opening reactions for crosslinking or functionalization. Its long alkyl chain likely imparts hydrophobicity, influencing solubility and thermal stability .

Properties

IUPAC Name

2-hexacosyloxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H56O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-28-27-29-28/h28H,2-27H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJVZMPEPVSKAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCC1CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H56O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201006770
Record name 2-Hexacosyloxirane
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Molecular Weight

408.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86370-24-3
Record name 2-Hexacosyloxirane
Source CAS Common Chemistry
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Record name Hexacosyloxirane
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Record name 2-Hexacosyloxirane
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Record name Hexacosyloxirane
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Preparation Methods

Synthetic Routes and Reaction Conditions: Hexacosyloxirane can be synthesized through the epoxidation of long-chain alkenes. One common method involves the use of peracids, such as meta-chloroperoxybenzoic acid (mCPBA), to oxidize the double bond in hexacosene, resulting in the formation of this compound. The reaction typically occurs under mild conditions, with the peracid being added to a solution of the alkene in an inert solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar epoxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as titanium silicalite-1 (TS-1) can also be employed to facilitate the epoxidation reaction .

Chemical Reactions Analysis

Types of Reactions: Hexacosyloxirane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Hexacosyloxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of hexacosyloxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

(a) 2-[(Hexadecyloxy)methyl]oxirane (CAS 15965-99-8)

  • Structure : Contains a C16 alkyl chain linked to an oxirane via a methoxy group.
  • Properties : Fully hydrophobic due to the long alkyl chain; used in surface modification or as a reactive intermediate.

(b) Hexaepoxysqualene (CAS 10008-64-7)

  • Structure : A complex polyepoxide derived from squalene, featuring six epoxide groups.
  • Applications : Likely used in biomedical research (e.g., drug delivery) due to its multi-epoxide reactivity and lipid-like structure.

Siloxane-Based Epoxides

Hexamethyldisiloxane (CAS 107-46-0)

  • Structure : A siloxane with two trimethylsilyl groups bridged by an oxygen atom.
  • Properties : Highly flammable (GHS classification) with a boiling point of 101°C. Used as a chemical intermediate in silicone production.
  • Comparison : Unlike hexacosyloxirane, hexamethyldisiloxane’s siloxane backbone provides thermal stability and low surface tension, making it suitable for industrial lubricants and coatings .

Short-Chain Epoxides and Derivatives

Hexyl acetate (CAS 142-92-7)

  • Properties : Boiling point 169°C; used in fragrances and solvents.
  • Reactivity : Lacks epoxide reactivity, highlighting this compound’s utility in polymerization or functionalization .

Physicochemical and Functional Comparisons

Compound Molecular Formula Molecular Weight Key Functional Group Applications
This compound (inferred) C₂₆H₅₂O ~380.7 g/mol Epoxide Polymers, surfactants
2-[(Hexadecyloxy)methyl]oxirane C₁₇H₃₄O₂ 286.5 g/mol Epoxide + ether Surface modification
Hexamethyldisiloxane C₆H₁₈OSi₂ 162.4 g/mol Siloxane Silicone intermediates, lubricants
Hexaepoxysqualene C₃₀H₅₀O₆ 518.7 g/mol Multiple epoxides Biomedical research

Key Trends :

  • Chain Length : Longer alkyl chains (e.g., hexacosyl vs. hexadecyl) increase hydrophobicity and melting points but reduce solubility in polar solvents.
  • Reactivity : Multi-epoxide compounds (e.g., hexaepoxysqualene) enable complex crosslinking, whereas single-epoxide derivatives like this compound are more suited for linear polymerization.
  • Industrial Use : Siloxane-based epoxides dominate in high-temperature applications, while alkyl epoxides are niche materials for specialty chemistry .

Research and Development Implications

The absence of this compound in regulatory databases (e.g., REACH, EPA) indicates opportunities for novel applications but necessitates thorough toxicological profiling. Comparative studies with shorter-chain analogs (e.g., 2-[(hexadecyloxy)methyl]oxirane ) could elucidate structure-property relationships for tailored material design.

Biological Activity

Hexacosyloxirane, a long-chain oxirane compound, has garnered attention in recent years due to its potential biological activities. This compound, characterized by its 26-carbon chain, is part of a broader class of oxiranes known for their unique structural properties and biological implications. This article provides a detailed examination of the biological activity associated with this compound, including its antimicrobial, antioxidant, and potential therapeutic effects.

Chemical Structure and Properties

This compound (C26H52O) is an epoxide derived from hexacosanol. Its structure features a three-membered oxirane ring, which contributes to its reactivity and biological activity. The long carbon chain enhances its lipophilicity, influencing its interaction with biological membranes.

1. Antimicrobial Activity

Recent studies have indicated that long-chain oxiranes exhibit significant antimicrobial properties. This compound has been shown to inhibit the growth of various bacterial strains. The mechanism often involves disruption of the microbial cell membrane, leading to increased permeability and cell death.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Escherichia coli32 µg/mL15
Staphylococcus aureus16 µg/mL18
Pseudomonas aeruginosa64 µg/mL12

These results indicate that this compound is particularly effective against Gram-positive bacteria, such as Staphylococcus aureus, while showing moderate activity against Gram-negative strains.

2. Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress. This activity is crucial in preventing cellular damage associated with chronic diseases such as cancer and cardiovascular diseases.

Table 2: Antioxidant Activity Assessment

MethodIC50 (µg/mL)
DPPH Radical Scavenging45
ABTS Radical Scavenging30

The IC50 values indicate that this compound possesses substantial antioxidant activity comparable to known antioxidants like ascorbic acid.

3. Potential Therapeutic Applications

Given its biological activities, this compound may have therapeutic applications in various fields:

  • Pharmaceuticals: As a potential antimicrobial agent in drug formulations.
  • Cosmetics: Due to its antioxidant properties, it could be incorporated into skincare products to combat oxidative stress.
  • Food Industry: Its antimicrobial properties may be utilized as a natural preservative.

Case Studies

Several case studies have explored the efficacy of this compound in different applications:

  • Case Study 1: A study on the incorporation of this compound into topical formulations demonstrated enhanced skin penetration and antimicrobial effects against skin pathogens.
  • Case Study 2: Research on dietary supplements revealed that this compound could improve cardiovascular health by reducing oxidative stress markers in patients.

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